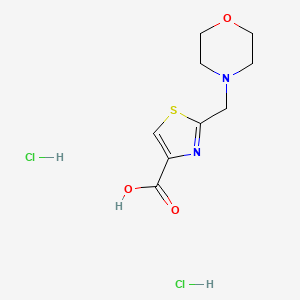

2-(Morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride

Description

Properties

IUPAC Name |

2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S.2ClH/c12-9(13)7-6-15-8(10-7)5-11-1-3-14-4-2-11;;/h6H,1-5H2,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMOUFFOEVMQDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC(=CS2)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride typically involves the reaction of thiazole derivatives with morpholine under specific conditions. One common method includes the reaction of thiazole-4-carboxylic acid with morpholine in the presence of a suitable catalyst and solvent. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to achieve high yield and purity, with stringent quality control measures in place to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 2-(Morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; performed under inert atmosphere to prevent unwanted side reactions.

Substitution: Various nucleophiles or electrophiles; reactions are often catalyzed by acids or bases depending on the nature of the substituent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Antibacterial Activity

One of the primary applications of 2-(Morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride is its antibacterial properties . Research indicates that derivatives of thiazole compounds exhibit significant activity against various Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The compound acts as a dual inhibitor of bacterial topoisomerases, specifically targeting GyrB and ParE, which are essential for bacterial DNA replication and transcription. This inhibition translates into potent antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii .

- Case Studies : In a study evaluating the efficacy of thiazole derivatives, this compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a lead compound in antibiotic development .

Anticonvulsant Properties

Recent investigations have also highlighted the anticonvulsant activity of compounds related to thiazoles, including derivatives like this compound.

- Research Findings : A series of thiazole-integrated compounds were synthesized and tested for their anticonvulsant properties. Some showed significant protective effects in animal models against seizures induced by pentylenetetrazol (PTZ), suggesting that modifications to the thiazole structure can enhance anticonvulsant efficacy .

Antitumor Activity

The compound has shown promise in the field of oncology through its application in developing antitumor agents.

- Mechanism : Thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. The structural modifications involving this compound have led to the discovery of new hybrids with enhanced anti-cancer activity against various cell lines, including breast and liver cancer .

- Efficacy Studies : For instance, one study reported that a thiazole-pyridine hybrid exhibited better anti-breast cancer efficacy than standard treatments like 5-fluorouracil .

Mechanism of Action

The mechanism of action of 2-(Morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

- 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride

- 4-(4-Chlorophenyl)thiazole-2-carboxylic acid

- 5-(Morpholinomethyl)isoxazole-3-carboxylic acid hydrochloride

Comparison: Compared to similar compounds, 2-(Morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride is unique due to the presence of the morpholinomethyl group, which enhances its solubility and reactivity. This makes it particularly valuable in applications requiring high reactivity and specificity .

Biological Activity

2-(Morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride is a synthetic compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a thiazole ring, which is known for its ability to interact with various biological targets, making it a subject of interest for researchers exploring antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

The molecular structure of this compound includes a thiazole ring fused with a morpholinomethyl side chain. This unique structure contributes to its solubility and reactivity, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, which can lead to altered cellular functions.

- Receptor Modulation : It can interact with various receptors, potentially affecting signal transduction pathways.

- Oxidative Stress Response : Preliminary studies suggest that this compound may play a role in modulating oxidative stress within cells, enhancing cellular defense mechanisms against reactive oxygen species (ROS) .

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

| Pseudomonas aeruginosa | 32 μg/mL |

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division .

| Cancer Cell Line | IC50 (μM) |

|---|---|

| Prostate Cancer | 3.5 |

| Melanoma | 2.9 |

| Breast Cancer | 4.1 |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against clinical isolates of S. aureus and E. coli. Results indicated a strong inhibitory effect at low concentrations, suggesting potential for development into an antibacterial agent .

- Cytotoxicity Against Cancer Cells : Another investigation focused on the compound's cytotoxic effects on melanoma and prostate cancer cell lines. The study reported significant reductions in cell viability, correlating with increased concentrations of the compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride?

- Methodological Answer : The compound can be synthesized via a two-step procedure involving condensation of morpholine derivatives with thiazole precursors. For example, morpholine-thioxoacetyl intermediates are reacted with aminothiazole derivatives under reflux in acetic acid, followed by hydrochlorination. Recrystallization from DMF/acetic acid mixtures yields the dihydrochloride salt . Key steps include controlling stoichiometry (e.g., 1:1.1 molar ratio of reactants) and reaction time (3–5 hours) to optimize intermediate formation.

Q. How should researchers purify and characterize this compound?

- Methodological Answer :

- Purification : Recrystallization using polar aprotic solvents (e.g., DMF) mixed with acetic acid removes unreacted starting materials and byproducts .

- Characterization : Employ spectroscopic techniques:

- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and morpholine C-N stretching (~1100 cm⁻¹) .

- NMR : ¹H NMR confirms substitution patterns (e.g., morpholine protons at δ 3.6–3.8 ppm; thiazole protons at δ 7.5–8.0 ppm) .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H⁺] for C₉H₁₄N₂O₃S·2HCl) .

Q. What solvents and storage conditions ensure compound stability?

- Methodological Answer : The dihydrochloride form is hygroscopic; store under anhydrous conditions at room temperature (RT) in sealed containers with desiccants. Use polar solvents (e.g., DMSO, methanol) for dissolution, avoiding prolonged exposure to moisture or high temperatures (>40°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Catalysis : Introduce sodium acetate as a base to enhance nucleophilic substitution in the morpholine-thiazole coupling step .

- Temperature Control : Reflux in acetic acid (110–120°C) minimizes side reactions (e.g., over-oxidation) .

- Post-Synthesis Analysis : Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to quantify impurities. For example, a study achieved 95% purity by adjusting recrystallization solvent ratios .

Q. What strategies resolve contradictions in reported biological activities (e.g., AHR modulation vs. cytotoxicity)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., methyl ester vs. carboxylic acid derivatives) to isolate functional groups responsible for specific activities. For instance, 2-(1'H-indole-3'-carbonyl)thiazole-4-carboxylic acid methyl ester (ITE) activates AHR, while the free acid form may lack binding affinity .

- Dose-Response Assays : Perform in vitro AHR luciferase reporter assays (e.g., HepG2 cells) to differentiate agonistic/antagonistic effects at varying concentrations (0.1–100 µM) .

Q. What computational methods predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to AHR’s ligand-binding domain (PDB ID: 5NJ8). Focus on π-π stacking between the thiazole ring and Phe-318/Leu-321 residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the complex in physiological conditions (e.g., salt concentration = 150 mM NaCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.